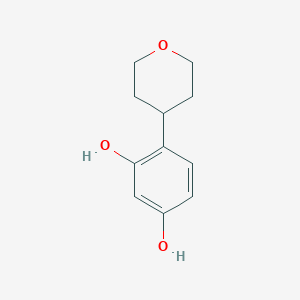

4-(Tetrahydro-2H-pyran-4-yl)benzene-1,3-diol

描述

Structure

3D Structure

属性

CAS 编号 |

1228321-01-4 |

|---|---|

分子式 |

C11H14O3 |

分子量 |

194.23 g/mol |

IUPAC 名称 |

4-(oxan-4-yl)benzene-1,3-diol |

InChI |

InChI=1S/C11H14O3/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,12-13H,3-6H2 |

InChI 键 |

YVJHGULPEXKTIJ-UHFFFAOYSA-N |

规范 SMILES |

C1COCCC1C2=C(C=C(C=C2)O)O |

产品来源 |

United States |

准备方法

Step 1: Base-Catalyzed Aldol-like Condensation

Resorcinol reacts with tetrahydro-4-pyranone in aqueous sodium hydroxide (3 M) at ambient temperature, achieving a 48% yield of 4-(4-hydroxy-tetrahydro-pyran-4-yl)benzene-1,3-diol. Key parameters:

-

Molar ratio : Resorcinol/ketone = 4:1 (5 mol resorcinol : 1.25 mol ketone)

-

Solvent : Water (polar medium enhances reaction rate)

-

Reaction time : 2 hours (monitored via TLC)

Mechanistic Insight : The base deprotonates resorcinol, generating a phenoxide nucleophile that attacks the carbonyl carbon of tetrahydro-4-pyranone. The intermediate undergoes dehydration to form the C–C bond.

Step 2: Catalytic Hydrogenation

The hydroxy-tetrahydro-pyran intermediate undergoes hydrogenolysis using 10% Pd/C in tetrahydrofuran (THF) under 5 bar H₂ pressure:

Conditions :

-

Catalyst loading : 10% Pd/C (20 wt% relative to substrate)

-

Temperature : Room temperature → 60°C (for sluggish reactions)

Critical Note : Prolonged heating (6 days at 60°C) is required for the 3-yl isomer due to steric hindrance, reducing yield to 44%.

Alternative Route via Tetrahydro-thiopyran-4-one

For sulfur-containing analogs, tetrahydro-thiopyran-4-one undergoes a modified protocol:

Coupling and Reduction

-

Coupling : Resorcinol reacts with tetrahydro-thiopyran-4-one in NaOH/H₂O (2.0 eq base), yielding a yellow oil after extraction.

-

Reductive Dehydroxylation :

Challenges : Lower yields stem from side reactions (e.g., over-reduction) and difficult purification of thiopyran derivatives.

Comparative Analysis of Synthetic Approaches

Key Observations :

-

Economic Advantage : Resorcinol ($0.5/g) replaces costly 2,4-dihydroxybromobenzene ($12/g), reducing raw material costs by >90%.

-

By-products : Over-hydrogenation generates <5% tetrahydro-pyran-4-ol, removable via recrystallization.

Scalability and Industrial Feasibility

The Pd/C-mediated route demonstrates robust scalability:

-

6-Liter Batch : 550 g resorcinol → 125 g intermediate → 84 g final product (92% yield)

-

Purification : NaCl-induced precipitation removes unreacted resorcinol, followed by vacuum drying.

Process Intensification :

-

Continuous Hydrogenation : Fixed-bed reactors with Pd/Al₂O₃ catalysts could enhance throughput.

-

Solvent Recovery : THF and ethyl acetate are recycled via distillation (≥98% recovery).

Spectroscopic Characterization

Successful synthesis is confirmed by:

化学反应分析

“PMID26815044-化合物-30”经历了各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢。常见试剂包括高锰酸钾和三氧化铬。

还原: 该反应涉及添加氢或去除氧。常见试剂包括氢化铝锂和硼氢化钠。

取代: 该反应涉及用另一种原子或基团取代一种原子或基团。常见试剂包括卤素和亲核试剂。

主要产物: 形成的主要产物取决于所用特定反应条件和试剂

科学研究应用

Pharmaceutical Applications

- Antioxidant Activity : Preliminary studies suggest that 4-(Tetrahydro-2H-pyran-4-yl)benzene-1,3-diol may exhibit antioxidant properties due to its hydroxyl groups. Compounds with similar structures have been shown to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .

- Antibacterial and Antifungal Potential : The compound's derivatives may possess antibacterial or antifungal activities. Research into these properties is limited but suggests avenues for pharmacological studies aimed at developing new antimicrobial agents .

- Tyrosine Kinase Inhibition : Some derivatives of benzene-1,3-diol compounds have been explored for their potential as tyrosine kinase inhibitors, which are crucial targets in cancer therapy. This opens up possibilities for this compound and its derivatives in oncology research .

Materials Science

The compound's unique structure may enhance its solubility and compatibility with various materials, making it a candidate for applications in polymer chemistry or as an additive in composite materials. Further studies could explore its role in enhancing the mechanical properties or thermal stability of polymers.

Case Study 1: Antioxidant Properties

A study investigating the antioxidant capacity of phenolic compounds found that those with multiple hydroxyl groups exhibited superior radical scavenging abilities. While specific data on this compound are scarce, its structural similarities to known antioxidants suggest it may follow this trend .

Case Study 2: Synthesis and Application as a Tyrosine Kinase Inhibitor

Research has indicated that certain derivatives of benzene-1,3-diol can inhibit tyrosine kinases effectively. A novel synthetic pathway was developed for creating these compounds economically and efficiently, highlighting the potential for this compound to be utilized in medicinal chemistry focused on cancer treatment .

作用机制

“PMID26815044-化合物-30”的作用机制涉及抑制 PTK2。PTK2 在几种癌症中过表达,并在细胞增殖、迁移和侵袭中起关键作用。 通过与别构位点结合,“PMID26815044-化合物-30”降低了 PTK2 的活性,导致体外和体内癌细胞的生长抑制 .

相似化合物的比较

Table 1: Physical Properties of Selected Benzene-1,3-diol Derivatives

Key Observations :

- Thioether Derivatives (7a–7d) : Substituents like phenylthio or fluorophenylthio significantly alter melting points and NMR shifts due to electronic effects (e.g., electron-withdrawing fluorine in 7d increases polarity) .

- Azo Derivatives : The presence of diazenyl groups introduces strong absorbance in visible spectra (e.g., λmax ~480 nm for compound 4i), critical for dye applications .

Table 2: Antimicrobial and Enzymatic Activity of Benzene-1,3-diol Derivatives

Key Observations :

- Antimicrobial Azo Derivatives : Compounds like 4i exhibit potent activity against Gram-positive bacteria, attributed to the azo group’s ability to disrupt microbial membranes .

- Enzyme Inhibitors : CBED’s dual inhibitory action highlights the role of chlorophenyl groups in enhancing binding to enzymatic pockets .

Receptor Binding and Structural Insights

Table 3: Ligand-Receptor Interaction Distances for Estrogen Receptor (ER) Ligands

Key Observations :

- Substituent Impact : Bulky groups (e.g., trifluoromethyl-indazole) increase receptor-ligand distances compared to estradiol, reducing binding affinity .

- Tetrahydro-2H-pyran Group : While specific data for this compound is lacking, analogous heterocycles suggest moderate steric hindrance may balance solubility and receptor interactions.

生物活性

4-(Tetrahydro-2H-pyran-4-yl)benzene-1,3-diol, also known as a derivative of hydroquinone, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tetrahydropyran ring attached to a benzene ring with two hydroxyl groups in the 1 and 3 positions, which are critical for its biological activity.

Antioxidant Activity

Research indicates that compounds with hydroquinone structures often exhibit significant antioxidant properties. The hydroxyl groups in this compound contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that similar compounds can reduce oxidative damage in various cell types.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of hydroquinone have been shown to inhibit the growth of cancer cells through various mechanisms:

- Inhibition of Kinase Activity : Compounds similar to this compound have been identified as inhibitors of key kinases involved in cancer progression. For example, certain pyrazole derivatives that share structural similarities demonstrated IC50 values as low as 25 nM against ALK5 (activin-like kinase 5), indicating potent anticancer activity .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound 8h | 25 | ALK5 |

| Compound X | 74.6 | NIH3T3 Cell Activity |

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Similar derivatives have been reported to possess activity against various pathogens. The presence of the tetrahydropyran moiety may enhance membrane permeability, allowing for better interaction with microbial cells.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Anticancer Efficacy : A study evaluated a series of hydroquinone derivatives for their cytotoxicity against human cancer cell lines. Compounds demonstrated varying degrees of effectiveness, with some achieving significant growth inhibition in colorectal and breast cancer models .

- Antioxidant Evaluation : Another research focused on the antioxidant capacity of related compounds using DPPH radical scavenging assays. Results indicated that these compounds effectively reduced DPPH radicals, showcasing their potential as natural antioxidants .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets involved in cancer signaling pathways. These studies suggest favorable interactions between the compound and key kinases such as EGFR and MEK1.

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| EGFR | -10.68 |

| MEK1 | -9.95 |

常见问题

Q. What are the common synthetic routes for 4-(Tetrahydro-2H-pyran-4-yl)benzene-1,3-diol?

A methodological approach involves alkylation of benzene-1,3-diol derivatives with tetrahydro-2H-pyran intermediates. For example, the Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) can couple a hydroxyl-bearing benzene ring with a pyran-containing alcohol . Alternatively, nucleophilic substitution with tetrahydro-2H-pyran-4-yl tosylate under basic conditions installs the pyran moiety . Protecting groups (e.g., acetyl) for diol hydroxyls improve regioselectivity and yield .

Q. What spectroscopic methods are recommended for characterizing this compound?

Use ¹H/¹³C NMR to confirm diol and pyran protons (δ 4.0–5.5 ppm for pyran oxygen proximity), FT-IR for hydroxyl (3200–3500 cm⁻¹) and ether (1100 cm⁻¹) stretches, and HRMS for molecular weight validation . Fluorescence spectroscopy reveals π-π* transitions influenced by the pyran group . X-ray diffraction resolves crystal structure details .

Q. What are common impurities or byproducts during synthesis, and how are they identified?

Impurities include unreacted benzene-1,3-diol and sulfonate esters from tosylate intermediates . HPLC-UV (λ=254 nm) monitors reaction progress, while LC-MS identifies byproducts. For example, a byproduct (m/z 386.12, C21H21ClNO4) was isolated via column chromatography and confirmed by HRMS in analogous syntheses .

Q. How is regioselectivity confirmed in substitution reactions?

NOESY NMR detects spatial proximity (e.g., H-2 of pyran and H-5 of diol), while X-ray crystallography provides definitive structural evidence . HRMS rules out isomeric contaminants .

Advanced Research Questions

Q. How do structural modifications to the tetrahydro-2H-pyran ring affect receptor binding affinity?

SAR studies synthesize analogs with substituents (e.g., methyl, trifluoromethyl) and evaluate binding via radioligand assays or SPR. Methyl groups at the pyran 4-position enhance hydrophobic interactions, reducing receptor distances by 0.2–0.3 Å, as seen in indazole-diol derivatives . Computational docking (AutoDock Vina) predicts optimal substituent configurations .

Q. How can computational chemistry predict biological reactivity?

DFT calculations (B3LYP/6-311+G(d,p)) model reaction pathways, such as hydroxyl deprotonation energies for antioxidant activity. Molecular dynamics (GROMACS) simulates ligand-receptor interactions, identifying key hydrogen bonds (e.g., with Glu353/Arg394 in estrogen receptors) . QSAR models correlate electronic/steric parameters with bioactivity .

Q. What strategies resolve contradictions in reported binding affinities?

Standardize assays using recombinant receptors and reference ligands (e.g., estradiol, binding distance 1.82 Å) . Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔG, ΔH) under uniform conditions . Meta-analysis accounts for experimental variables (e.g., buffer pH).

Q. How do solvent effects influence tautomeric equilibria?

Solvent polarity modulates keto-enol tautomerism via hydrogen bonding. In DMSO-d6, enol forms dominate (¹H NMR δ 10–12 ppm) . UV-Vis in varying solvents (hexane vs. methanol) tracks λmax shifts. Computational SMD solvation models predict stabilization energies .

Q. How can enantiomeric purity be optimized in asymmetric synthesis?

Chiral auxiliaries (e.g., Evans oxazolidinones) during pyran formation achieve >90% ee . Enzymatic resolution with lipases (Candida antarctica Lipase B) selectively acetylates one enantiomer for separation . Chiral HPLC (Chiralpak IC) quantifies enantiomeric excess .

Q. What catalytic systems improve oxidative dimerization efficiency?

Silver(I) acetate in dry MeOH promotes oxidative dimerization of diol derivatives, yielding racemic mixtures (e.g., resveratrol dimers) . Transition-metal catalysts (e.g., Pd/C) under hydrogenation conditions optimize stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。